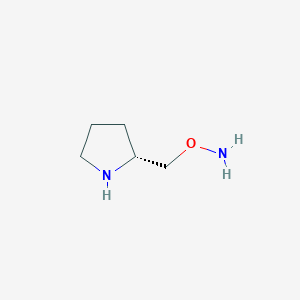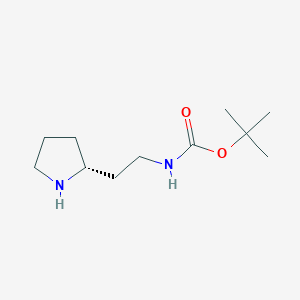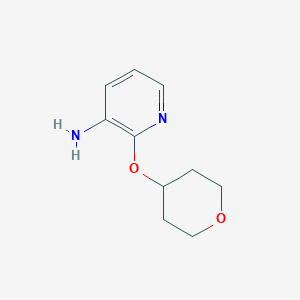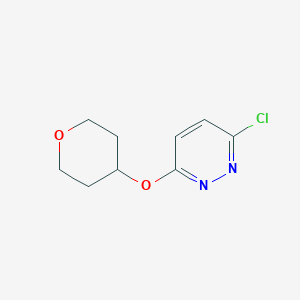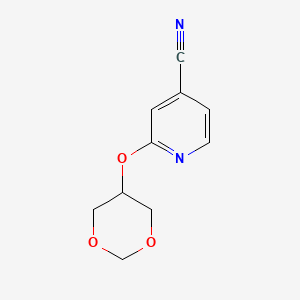
2-(1,3-Dioxan-5-yloxy)isonicotinonitrile
Vue d'ensemble
Description
“2-(1,3-Dioxan-5-yloxy)isonicotinonitrile” is a chemical compound with the molecular formula C10 H10 N2 O3 . It is used in life science research .
Molecular Structure Analysis
The molecular structure of “2-(1,3-Dioxan-5-yloxy)isonicotinonitrile” consists of 10 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
The molecular weight of “2-(1,3-Dioxan-5-yloxy)isonicotinonitrile” is 206.201 .Applications De Recherche Scientifique
NMR Spectra and Configurations
- Research has focused on understanding the configurations of certain dioxan derivatives through NMR spectra and H-bonding studies. This is exemplified in the study of cis and trans isomers of 2-substituted 5-acetyl-5-methyl-1,3-dioxans (Crabb & Newton, 1970).
Polymer Synthesis
- Dioxan derivatives have been used in the synthesis of polymers, like the anionic ring-opening polymerization reactions for making poly(2‐ethyl‐2‐hydroxymethyltrimethylene carbonate) (Kühling et al., 1991).
Antioxidant Activity
- The antioxidant activities of synthesized compounds related to dioxan have been compared with known antioxidants like ascorbic acid, showing potential in biochemical applications (Kadhum et al., 2011).
Enantioselective Syntheses
- Studies on 1,3-Dioxan-5-yl diazoacetates have provided valuable insights into enantioselective carbon-hydrogen insertion reactions, important in organic synthesis (Doyle et al., 1999).
Chemoprevention Agents
- 2,5-Disubstituted 1,3-dioxacycloalkanes, including dioxan derivatives, have shown anti-inflammatory activity and potential as chemoprevention agents (Rüger et al., 2010).
Biocompatible Polymers
- Certain acrylate monomers with dioxan groups have been synthesized for creating thermoresponsive copolymers, useful in biomedical applications (Qiao et al., 2010).
Hemoglobin Modifiers
- Isomeric series of 2-(aryloxy)-2-methylpropionic acids, related to dioxan structures, have been studied for their potential in modifying the oxygen affinity of human hemoglobin, suggesting clinical applications (Randad et al., 1991).
Fluorescent Tag Development
- Dioxan derivatives have been explored in the development of boron fluorescent complexes, with applications in imaging techniques (Moiola et al., 2019).
Nucleoside Analogues
- Research has been conducted on 1,3-dioxan-5-yl pyrimidine nucleoside analogues as higher homologues of antiviral and anticancer 1,3-dioxolanes, showing significance in pharmaceutical research (Cadet et al., 1998).
Propriétés
IUPAC Name |
2-(1,3-dioxan-5-yloxy)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-4-8-1-2-12-10(3-8)15-9-5-13-7-14-6-9/h1-3,9H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAQUUWMRUTLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCO1)OC2=NC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxan-5-yloxy)isonicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



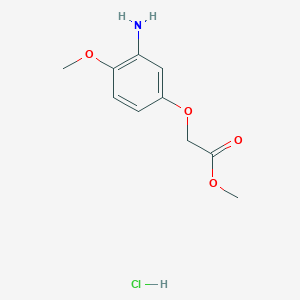
![6-Chloro-2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazine](/img/structure/B1393968.png)
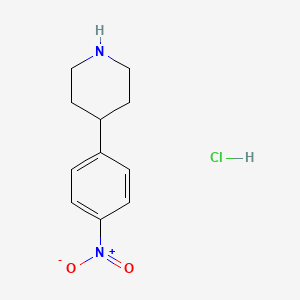
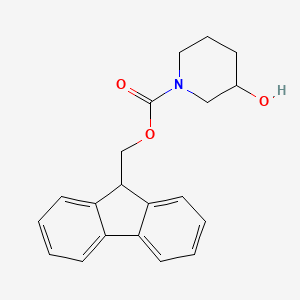
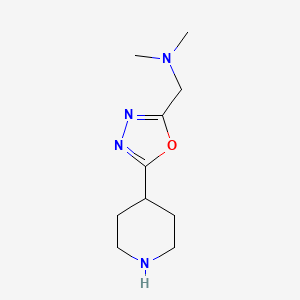
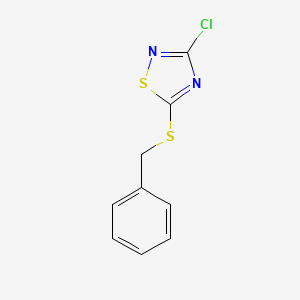
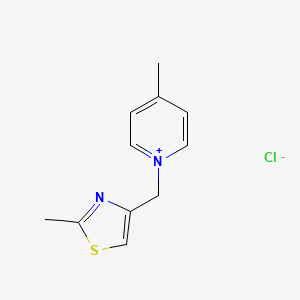
![N-Methyl-N-[4-(morpholin-4-ylmethyl)benzyl]amine](/img/structure/B1393976.png)
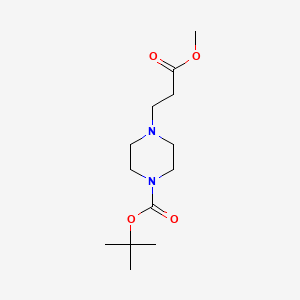
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1393980.png)
